Sodium 2-(1H-indol-3-yl)acetate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Sodium 2-(1H-indol-3-yl)acetate often involves catalytic processes and multicomponent reactions. For instance, sodium acetate has been utilized as a catalyst in multicomponent reactions to form compounds with complex structures, including those containing indole units (Elinson, Nasybullin, & Nikishin, 2013). These methodologies showcase efficient, environmentally benign synthetic concepts beneficial for large-scale processes.
Molecular Structure Analysis
The molecular structure of related sodium compounds reveals diverse coordination environments for sodium ions, which are influenced by various intermolecular interactions, including hydrogen bonds (Turza et al., 2020). These structures are often determined using X-ray diffraction techniques, providing insight into the supramolecular self-assembly mechanisms that govern the formation of these complex structures.
Chemical Reactions and Properties
Sodium 2-(1H-indol-3-yl)acetate may undergo various chemical reactions, especially in the presence of catalysts like sodium acetate, which facilitates the synthesis of pharmacologically relevant compounds through multicomponent reactions (Elinson, Nasybullin, & Nikishin, 2013). These reactions are crucial for the synthesis of derivatives with potential therapeutic applications.
Physical Properties Analysis
The physical properties of compounds similar to Sodium 2-(1H-indol-3-yl)acetate, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular and ionic interactions. Studies on sodium salts of related compounds have shown that these properties can be elucidated through spectroscopic and theoretical studies, which also help in understanding the compound's behavior in various solvents (Turza et al., 2020).
Safety And Hazards
While specific safety and hazard information for Sodium 2-(1H-indol-3-yl)acetate was not found in the search results, related compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Relevant Papers Several papers were found during the search. One paper discusses the synthesis, pharmacological evaluation, and molecular docking studies of N-arylsulfonohydrazides . Another paper presents an improved synthesis of 1-acetyl-1H-indol-3-yl acetates . These papers could provide further insights into the properties and potential applications of Sodium 2-(1H-indol-3-yl)acetate and related compounds.
properties
IUPAC Name |
sodium;2-(1H-indol-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2.Na/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSPWCVTJRFZEL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036174 | |
Record name | Indole-3-acetic acid sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901036174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(1H-indol-3-yl)acetate | |
CAS RN |
6505-45-9 | |
Record name | Indole-3-acetic acid sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901036174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indole-3-acetic acid sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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